molecular formula C18H18BrN5S B14242784 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide CAS No. 402789-90-6

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide

Cat. No.: B14242784
CAS No.: 402789-90-6
M. Wt: 416.3 g/mol
InChI Key: NEMYGKLAKGMLPU-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a chemical compound known for its diverse applications in scientific research. This compound is often used in various assays and has significant importance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is widely used in scientific research due to its versatility:

    Chemistry: It is used as a reagent in various chemical reactions and assays.

    Biology: The compound is commonly used in cell viability assays, such as the MTT assay, to measure cell proliferation and cytotoxicity.

    Medicine: It has applications in drug development and testing, particularly in evaluating the efficacy of anticancer drugs.

    Industry: The compound is used in the production of dyes and other chemical products

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a formazan product, which can be quantified to assess cell viability. The molecular targets include mitochondrial dehydrogenases, and the pathways involved are related to cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • N-(4,5-Dimethyl-1,3-thiazol-2-yl)benzamide

Uniqueness

1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in cell viability assays. Its ability to be reduced to a formazan product makes it a valuable tool in biological research .

Properties

CAS No.

402789-90-6

Molecular Formula

C18H18BrN5S

Molecular Weight

416.3 g/mol

IUPAC Name

2-(2,5-diphenyl-1,3-dihydrotetrazol-1-ium-1-yl)-4,5-dimethyl-1,3-thiazole;bromide

InChI

InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-21-23(22)16-11-7-4-8-12-16;/h3-12,21H,1-2H3;1H

InChI Key

NEMYGKLAKGMLPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)[NH+]2C(=NNN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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